molecular formula C20H26N4O B7543907 1-(3,4-Dimethylphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea

1-(3,4-Dimethylphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea

Cat. No.: B7543907
M. Wt: 338.4 g/mol
InChI Key: NQNOESQXMLQCOC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with a suitable amine derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations, including waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea derivative with an additional oxygen atom, while reduction could lead to the formation of an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-{[2-(morpholin-4-YL)pyridin-4-YL]methyl}urea
  • 1-(3,4-Dimethylphenyl)-3-{[2-(pyrrolidin-1-YL)pyridin-4-YL]methyl}urea

Uniqueness

1-(3,4-Dimethylphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the piperidine ring, for example, might enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15-6-7-18(12-16(15)2)23-20(25)22-14-17-8-9-21-19(13-17)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNOESQXMLQCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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